molecular formula C10H19NO4 B1459403 tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate CAS No. 1779977-63-7

tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate

Cat. No.: B1459403
CAS No.: 1779977-63-7
M. Wt: 217.26 g/mol
InChI Key: JNGYMJCVNWIXLH-UHFFFAOYSA-N
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Description

Tert-Butyl compounds are often used in organic synthesis due to their stability and ease of removal. In general, tert-butyl esters are known to be stable under a variety of conditions and can be readily hydrolyzed to yield the corresponding carboxylic acids .


Molecular Structure Analysis

The molecular structure of a tert-butyl ester involves a carbonyl group (C=O) attached to an oxygen, which is in turn attached to a tert-butyl group (C(CH3)3). The other side of the carbonyl group is typically attached to a variable R group .


Chemical Reactions Analysis

Tert-Butyl esters are known to undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids, or they can react with Grignard reagents to form tertiary alcohols .


Physical and Chemical Properties Analysis

Tert-Butyl esters are typically colorless liquids or low-melting solids. They are generally stable, but can decompose if heated .

Mechanism of Action

Without specific context, it’s difficult to provide a mechanism of action. In biological systems, for example, the mechanism of action would depend on the specific biochemical pathway the compound is involved in .

Safety and Hazards

Like many organic compounds, tert-butyl esters can be flammable and should be handled with care. They may also be harmful if swallowed or if they come into contact with the skin .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-5-10(6-11,7-12)14-4/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGYMJCVNWIXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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